molecular formula C23H19N5O4 B11705143 N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11705143
M. Wt: 429.4 g/mol
InChI Key: NZSUOVCTRWNVIL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves the condensation of an appropriate hydrazine derivative with a carbonyl compound. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new hydrazone derivatives with potential biological activities.

Biology

Hydrazones are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities in various biological assays.

Medicine

Industry

The compound may find applications in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide would depend on its specific biological target. Typically, hydrazones can act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

    Interacting with receptors: Modulating receptor activity by binding to specific sites.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • N-(4-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Uniqueness

The unique structural features of this compound, such as the specific substitution pattern on the aromatic rings and the presence of both nitro and hydrazone groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H19N5O4

Molecular Weight

429.4 g/mol

IUPAC Name

2-[2-hydroxy-3-[(2-nitrophenyl)diazenyl]indol-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H19N5O4/c1-15-7-6-8-16(13-15)24-21(29)14-27-19-11-4-2-9-17(19)22(23(27)30)26-25-18-10-3-5-12-20(18)28(31)32/h2-13,30H,14H2,1H3,(H,24,29)

InChI Key

NZSUOVCTRWNVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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